COH29, chemically known as N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-3,4-dihydroxybenzamide, is a novel small-molecule inhibitor of ribonucleotide reductase (RNR) [, ]. This compound exhibits promising anticancer activity and overcomes some limitations of existing RNR inhibitors []. COH29 is classified as an antimetabolite due to its interference with DNA synthesis [].
COH29 is a novel compound developed as an inhibitor of ribonucleotide reductase, an essential enzyme in the de novo synthesis of deoxyribonucleotides, which are crucial for DNA replication and repair. The compound has shown significant potential as an anticancer agent due to its ability to inhibit the proliferation of various human cancer cell lines and overcome resistance to established chemotherapeutics like hydroxyurea and gemcitabine . COH29's mechanism involves targeting a unique ligand-binding pocket on the human ribonucleotide reductase small subunit, thereby disrupting the enzyme's assembly and function .
The synthesis of COH29 involves several key steps that focus on creating its thiazole core and introducing hydroxyl groups that enhance its inhibitory potency. The synthesis process typically includes:
Detailed synthetic pathways may include the use of various reagents and catalysts, with conditions optimized for yield and purity. For instance, the introduction of hydroxyl groups at the ortho position is critical for maintaining effective inhibition of ribonucleotide reductase .
COH29 has a complex molecular structure characterized by its thiazole core and multiple aromatic rings. The specific arrangement of functional groups plays a crucial role in its interaction with ribonucleotide reductase.
The molecular formula for COH29 is , with a molecular weight of approximately 348.39 g/mol. Its structure can be represented in various chemical drawing formats, highlighting the thiazole ring and hydroxyl substitutions that are integral to its function .
COH29 primarily acts through non-competitive inhibition of ribonucleotide reductase. This means that it can bind to the enzyme regardless of whether substrate is present, effectively reducing enzymatic activity without competing with substrate binding.
In vitro studies indicate that COH29 can significantly decrease the activity of ribonucleotide reductase in human cancer cell lines, leading to reduced DNA synthesis and increased cytotoxicity in cells deficient in DNA repair mechanisms like BRCA1 . The compound's ability to induce DNA damage response markers further supports its role as an effective anticancer agent.
The mechanism by which COH29 exerts its effects involves:
Studies have shown that COH29 has an IC50 value (the concentration required to inhibit 50% of enzyme activity) less than 10 µM against various cancer cell lines, demonstrating its potency as an inhibitor .
COH29 is typically characterized by:
Relevant data from studies indicate that COH29 maintains effective inhibition over extended periods when tested in vitro .
COH29 has significant potential applications in cancer therapy due to its ability to inhibit ribonucleotide reductase effectively. Its primary scientific uses include:
COH29 (chemical name: N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide; CAS: 1190932-38-7) emerged from a structure-based drug discovery initiative at the City of Hope Comprehensive Cancer Center. To address limitations of existing ribonucleotide reductase (RNR) inhibitors (e.g., hydroxyurea’s short half-life and triapine’s iron-chelating toxicity), researchers employed virtual screening of the NCI Diversity Set library against a novel ligand-binding pocket on the RNR small subunit (RRM2). This pocket, located near the C-terminal tail critical for RRM1-RRM2 holoenzyme assembly, was validated via site-directed mutagenesis (e.g., Asp271Ala, Tyr369Phe mutations disrupted binding) and NMR spectroscopy [1] [6]. The lead compound identified through docking studies was optimized to yield COH29, which demonstrated potent RNR inhibition (IC₅₀ = 16 µM for recombinant RRM1/RRM2) and broad anticancer activity in the NCI-60 panel, particularly against ovarian cancer and leukemia [1] [5] [8]. Preclinical in vivo studies established efficacy in xenograft models, including dose-dependent tumor growth inhibition in MOLT-4 leukemia (50–100 mg/kg BID orally) and TOV11D ovarian cancer (200–400 mg/kg/day) [2] [3] [10]. A Phase I trial for brain metastases and solid tumors was initiated in 2016 but remains inactive as of 2025 [7] [10].
COH29 is a small-molecule inhibitor (molecular weight: 420.44 g/mol) classified as an aromatically substituted thiazole derivative. Its chemical structure (C₂₂H₁₆N₂O₅S) features two catechol (3,4-dihydroxyphenyl) moieties linked via a thiazole-carboxamide core, as shown in the SMILES notation: C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O [5] [8]. This architecture enables dual functionality:
Pharmacologically, COH29 is an antimetabolite that disrupts de novo nucleotide synthesis. Unlike nucleoside analogs (e.g., gemcitabine), it acts as a noncompetitive, allosteric inhibitor targeting RNR holoenzyme formation rather than the catalytic site [1] [9]. Its physicochemical properties include moderate solubility in DMSO (50 mg/mL) and ethanol (10 mg/mL), but insolubility in water [8].
Table 1: Structural and Pharmacological Profile of COH29
Property | Description |
---|---|
Molecular Formula | C₂₂H₁₆N₂O₅S |
Molecular Weight | 420.44 g/mol |
Chemical Class | Aromatically substituted thiazole |
Pharmacological Category | Non-nucleoside ribonucleotide reductase (RNR) inhibitor |
Solubility | DMSO: 50 mg/mL; Ethanol: 10 mg/mL; Water: Insoluble |
Key Structural Features | Dual catechol groups, thiazole ring, benzamide linker |
Primary Target | RRM2 subunit of ribonucleotide reductase |
RNR Inhibition via Holoenzyme Disruption
COH29’s primary mechanism involves allosteric inhibition of RNR by binding the RRM2 subunit at a pocket near the C-terminal tail (validated by surface plasmon resonance and STD-NMR with Kd ~1–10 µM) [1] [6]. This binding sterically blocks RRM1-RRM2 complex formation, preventing radical transfer essential for converting ribonucleotides to deoxyribonucleotides [1] [9]. Consequently, dNTP pools are depleted, inducing:
Notably, COH29 overcomes resistance to hydroxyurea and gemcitabine by bypassing radical-quenching or catalytic-site mechanisms [1] [10]. It also inhibits both constitutive (RRM2-dependent) and DNA damage-induced (p53R2-dependent) RNR activity [6].
USP2 Inhibition and Cyclin D1 Downregulation
A secondary target, ubiquitin-specific protease 2 (USP2), was identified through Ub-AMC hydrolysis screening. COH29 inhibits USP2 noncompetitively (IC₅₀ = 2.02 µM; Ki = 1.73 µM), disrupting its deubiquitinating activity [4]. USP2 normally stabilizes cyclin D1—an oncogenic driver—by removing its degradative ubiquitin tags. COH29 binding promotes cyclin D1 ubiquitination and proteasomal degradation, independent of RNR inhibition [4]. This dual targeting synergistically amplifies anticancer effects:
Table 2: Dual Targeting Mechanisms of COH29
Target | Mechanism | Cellular Consequence | Biochemical Validation |
---|---|---|---|
RRM2 (RNR) | Binds C-terminal pocket, blocks holoenzyme assembly | dNTP depletion; S-phase arrest; DNA repair defect | IC₅₀ = 16 µM (RNR); Kd confirmed by SPR/NMR [1] |
USP2 | Noncompetitive inhibition of deubiquitinase | Cyclin D1 degradation; G1/S arrest | IC₅₀ = 2.02 µM; Ki = 1.73 µM [4] |
Functional Synergy in BRCA1-Deficient Cancers
COH29 exhibits heightened efficacy in BRCA1-deficient cells (e.g., HCC1937 breast cancer). RNR inhibition impairs non-homologous end joining (NHEJ), while BRCA1 loss compromises homologous recombination (HR). This synthetic lethality increases double-strand breaks (γH2AX foci) and apoptosis [6]. Additionally, cyclin D1 downregulation further destabilizes cell cycle progression in these tumors [4] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9